molecular formula C12H16N4 B13473869 3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4,5-dimethylaniline

3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4,5-dimethylaniline

Cat. No.: B13473869
M. Wt: 216.28 g/mol
InChI Key: PBYNISOCLMWMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 4,5-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethyl]aniline: Contains similar structural features but with different substituents.

    3-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(hept-6-en-1-yl)-2-[(4-methoxyphenyl)methyl]-1-methylguanidine: Another triazole derivative with distinct functional groups

Uniqueness

What sets 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4,5-dimethylaniline apart is its specific arrangement of dimethyl groups on both the triazole and aniline moieties. This unique structure can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)-4,5-dimethylaniline

InChI

InChI=1S/C12H16N4/c1-7-5-10(13)6-11(8(7)2)12-15-14-9(3)16(12)4/h5-6H,13H2,1-4H3

InChI Key

PBYNISOCLMWMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C2=NN=C(N2C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.